1-(2-Hydroxyphenyl)propan-1-one oxime

Übersicht

Beschreibung

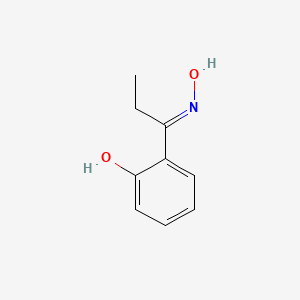

1-(2-Hydroxyphenyl)propan-1-one oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)propan-1-one oxime can be synthesized through the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimized reaction conditions to maximize yield and purity, along with purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyphenyl)propan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Ethers or esters, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 1-(2-Hydroxyphenyl)propan-1-one oxime serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical transformations. The compound's reactivity allows it to participate in condensation reactions and serve as a ligand in coordination chemistry.

Biology

From a biological perspective, this compound is utilized in biochemical studies aimed at investigating enzyme interactions and metabolic pathways. Its functional groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Research has indicated that this compound can modulate enzyme activity, making it a candidate for further exploration in drug design and development .

Industry

In industrial applications, this compound is employed in producing materials with specific properties. Its role as a precursor in synthesizing polymers and resins highlights its importance in material science. Additionally, the compound's potential as a green solvent and catalyst in organic synthesis processes underscores its versatility .

Case Studies and Research Findings

Several studies have documented the applications of this compound across various domains:

- Flotation Studies : A study on the flotation behavior of malachite using derivatives of this compound demonstrated its effectiveness as a collector. The results indicated that at a concentration of 200 mg/L, the compound could float approximately 94% of malachite while maintaining selectivity against quartz and calcite .

- Biochemical Assays : Research exploring the interactions of this compound with enzymes has revealed insights into its potential as an enzyme modulator. The ability to influence metabolic pathways suggests applications in therapeutic contexts.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyphenyl)propan-1-one oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Hydroxyphenyl)ethanone oxime

- 1-(3-Hydroxyphenyl)propan-1-one oxime

- 1-(4-Hydroxyphenyl)propan-1-one oxime

Comparison: 1-(2-Hydroxyphenyl)propan-1-one oxime is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.

Biologische Aktivität

1-(2-Hydroxyphenyl)propan-1-one oxime, also known by its CAS number 18265-75-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and an oxime functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The data suggest that the compound is particularly effective against Candida albicans , indicating potential applications in antifungal therapies .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound exhibits cytotoxic effects on cancer cells, particularly those derived from colorectal and lung cancers.

Case Study: Anticancer Efficacy

In a study involving human colorectal adenocarcinoma (Caco-2) cells, treatment with 100 µM of the compound resulted in a significant reduction in cell viability:

- Caco-2 Cells : Viability decreased to 39.8% compared to untreated controls (p < 0.001).

- A549 Cells : No significant reduction was observed.

These findings suggest that the compound may have selective efficacy against certain cancer types, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The results indicate that the compound has a strong capacity to neutralize free radicals, which may play a role in its overall therapeutic profile .

Eigenschaften

IUPAC Name |

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSLHJQXBZCAI-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425503 | |

| Record name | 1-(2-hydroxyphenyl)propan-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18265-75-3 | |

| Record name | 1-(2-hydroxyphenyl)propan-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.